

# theoretical studies of 3-(2-Cyanophenyl)propanoic acid

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An In-depth Technical Guide to the Theoretical Investigation of **3-(2-Cyanophenyl)propanoic Acid**

## Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of **3-(2-Cyanophenyl)propanoic acid** (2-CPPA). While this molecule is commercially available, detailed theoretical characterizations are not widely published. This document serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the essential computational methodologies and interpretative frameworks required to elucidate the structural, spectroscopic, and electronic properties of 2-CPPA. By leveraging Density Functional Theory (DFT), we present a self-validating workflow that synthesizes predictive accuracy with actionable insights, establishing a robust protocol for future investigations into this and related molecular structures.

## Introduction and Significance

**3-(2-Cyanophenyl)propanoic acid** (CAS No: 27916-43-4, Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>) is a bifunctional organic molecule featuring a carboxylic acid group and a nitrile group attached to a benzene ring in an ortho configuration.<sup>[1]</sup> The presence of these distinct functional groups—a hydrogen bond donor/acceptor (carboxyl) and a strong electron-withdrawing group (cyano)—imparts a unique electronic and structural profile. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as scaffolds or intermediates in the synthesis of more complex bioactive compounds or functional materials.<sup>[2][3][4]</sup>

A thorough understanding of a molecule's physicochemical properties at the quantum level is paramount for predicting its reactivity, stability, and potential biological interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-destructive method to probe these characteristics before undertaking extensive experimental synthesis and testing.<sup>[5][6]</sup> This guide details the application of these theoretical methods to 2-CPPA, providing a blueprint for its complete computational characterization.

## Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical studies, a plausible synthetic route and expected spectroscopic signatures provide crucial context and a basis for validating computational results.

### Proposed Synthetic Pathway

A common route to propanoic acid derivatives involves the hydrogenation of the corresponding cinnamic acid. Although a specific protocol for the ortho-cyano isomer is not readily available in the cited literature, a reliable method can be adapted from the synthesis of its meta isomer.<sup>[7]</sup>

Hypothetical Protocol:

- A solution of 2-cyano-cinnamic acid in an aqueous sodium hydroxide solution is prepared.
- The mixture is hydrogenated under pressure (e.g., 60 psi) over a 10% Palladium on charcoal (Pd/C) catalyst.
- The reaction is monitored until the uptake of hydrogen ceases.
- The catalyst is removed by filtration.
- The filtrate is acidified with a strong acid (e.g., 2M HCl) to precipitate the target product, **3-(2-Cyanophenyl)propanoic acid**.
- The resulting solid is collected, washed, and can be purified by recrystallization.

### Expected Spectroscopic Signatures

Experimental spectra are essential for validating the results of theoretical vibrational analysis. Based on its functional groups, the key features in the FT-IR and NMR spectra of 2-CPPA would be:

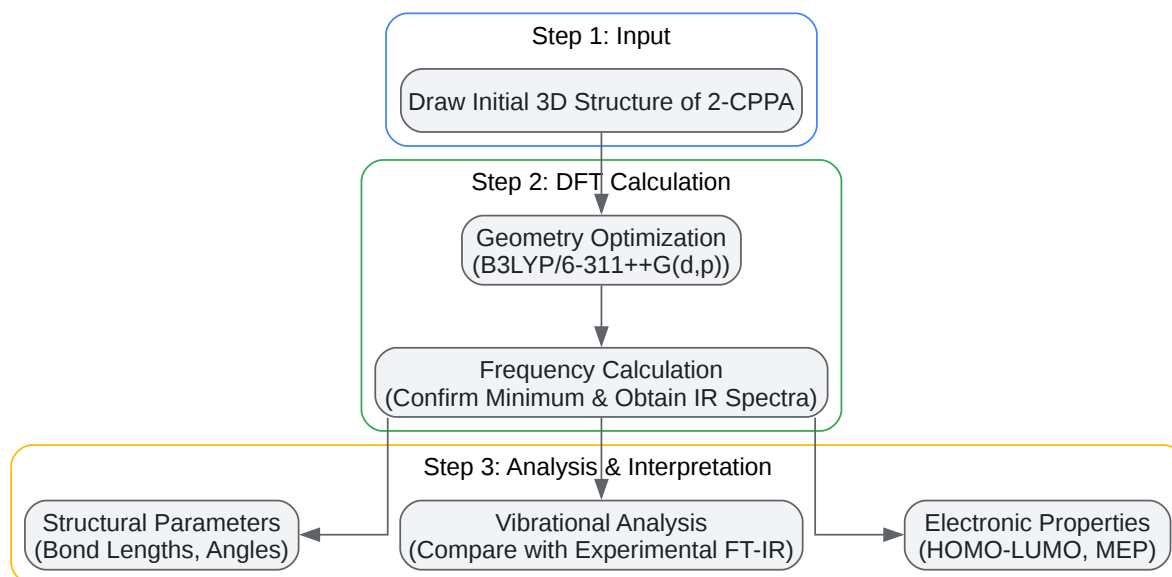
- FT-IR (Fourier-Transform Infrared Spectroscopy):
  - A broad absorption band in the  $2500\text{--}3300\text{ cm}^{-1}$  region, characteristic of the O-H stretching of the carboxylic acid dimer.
  - A sharp, strong absorption peak around  $1700\text{--}1725\text{ cm}^{-1}$  due to the C=O stretching of the carboxyl group.
  - A sharp, medium-intensity peak around  $2220\text{--}2240\text{ cm}^{-1}$  corresponding to the C $\equiv$ N stretching of the nitrile group.
  - Aromatic C-H stretching vibrations typically appear just above  $3000\text{ cm}^{-1}$ .
- $^1\text{H}$ -NMR (Proton Nuclear Magnetic Resonance Spectroscopy):
  - A singlet in the 10-12 ppm region for the acidic proton of the carboxylic acid.
  - A multiplet pattern in the 7.2-7.8 ppm range for the four protons on the disubstituted benzene ring.
  - Two triplets corresponding to the two methylene ( $-\text{CH}_2-$ ) groups of the propanoic acid chain, likely in the 2.5-3.5 ppm range.
- $^{13}\text{C}$ -NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy):
  - A peak in the 170-180 ppm range for the carbonyl carbon of the carboxylic acid.
  - Multiple peaks between 110-140 ppm for the aromatic carbons and the nitrile carbon.
  - Peaks for the two aliphatic methylene carbons in the 20-40 ppm range.[\[8\]](#)

## Computational Methodology: A Validated DFT Approach

The cornerstone of modern theoretical analysis for organic molecules is Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy.<sup>[9]</sup> The B3LYP hybrid functional is frequently utilized as it consistently provides reliable geometric and electronic data that aligns well with experimental findings.<sup>[5][10]</sup>

## Step-by-Step Computational Protocol

- **Initial Structure Drawing:** The 3D structure of **3-(2-Cyanophenyl)propanoic acid** is drawn using molecular modeling software.
- **Geometry Optimization:** A full geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is robust for capturing both electron correlation and polarization effects, which are crucial for molecules with heteroatoms and pi-systems.<sup>[11]</sup> The optimization process finds the lowest energy conformation of the molecule.
- **Vibrational Frequency Analysis:** Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This step serves two purposes:
  - It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
  - It generates a theoretical infrared spectrum that can be compared with experimental data. A uniform scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies to account for anharmonicity and systematic errors in the method.
- **Electronic Property Calculation:** Single-point energy calculations are performed on the optimized geometry to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) surface.



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**Caption:** Workflow for the theoretical analysis of 2-CPPA.

## Theoretical Results and Interpretation

This section outlines the expected results from the computational protocol and provides a guide to their interpretation.

### Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles provide the foundational structural data. These theoretical values can be benchmarked against experimental X-ray crystallography data, if available, to validate the accuracy of the chosen computational method.

Table 1: Predicted Key Geometric Parameters for 2-CPPA

Parameter	Atom Description	Expected Theoretical Value (Å or °)
Bond Lengths (Å)		
r(C≡N)	Nitrile Carbon-Nitrogen	~1.16
r(C=O)	Carbonyl Carbon-Oxygen	~1.21
r(O-H)	Carboxyl Oxygen-Hydrogen	~0.97
r(C_ar-C_al)	Aromatic C - Aliphatic C	~1.51
Bond Angles (°)		
∠(C-C≡N)	Cyano group linearity	~179-180
∠(O=C-O)	Carboxylic acid angle	~122

| ∠(C-O-H) | Carboxyl hydroxyl angle | ~108 |

## Vibrational Analysis

The calculated vibrational frequencies, when scaled, should show strong agreement with the experimental FT-IR spectrum. This correlation allows for the definitive assignment of each absorption band to a specific molecular motion (stretching, bending, etc.), providing a complete vibrational characterization of the molecule.

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm<sup>-1</sup>)

Vibrational Mode	Experimental FT-IR (Expected)	Scaled Theoretical (B3LYP)	Assignment
O-H stretch	~3000 (broad)	Correlated Value	Carboxylic Acid
C-H stretch (aromatic)	~3050	Correlated Value	Phenyl Ring
C-H stretch (aliphatic)	~2950	Correlated Value	Propanoic Chain
C≡N stretch	~2230	Correlated Value	Nitrile Group

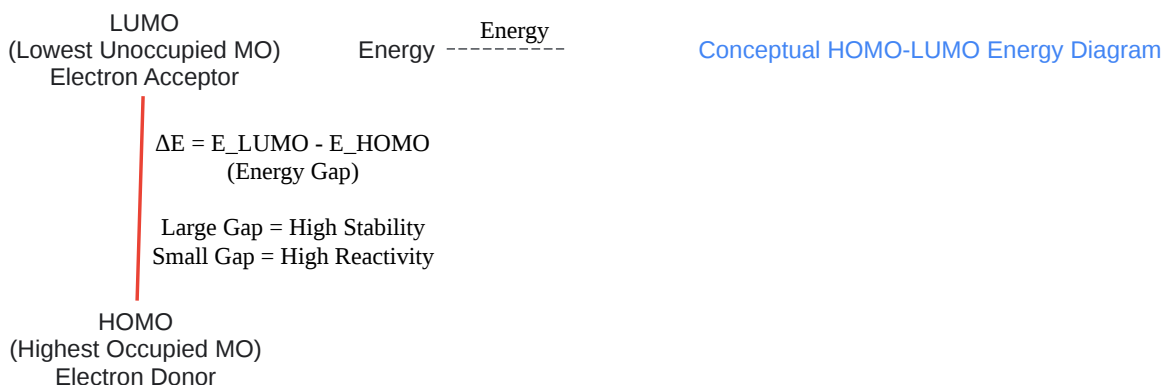
| C=O stretch | ~1710 | Correlated Value | Carboxylic Acid |

## Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[12]

- HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating capability of a molecule.
- LUMO (Lowest Unoccupied Molecular Orbital): Represents the electron-accepting capability.

The energy difference between these two orbitals, the HOMO-LUMO gap ( $\Delta E$ ), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.[13][14] For 2-CPPA, the electron-rich aromatic ring is expected to be the primary contributor to the HOMO, while the electron-deficient regions near the cyano and carboxyl groups will likely dominate the LUMO.



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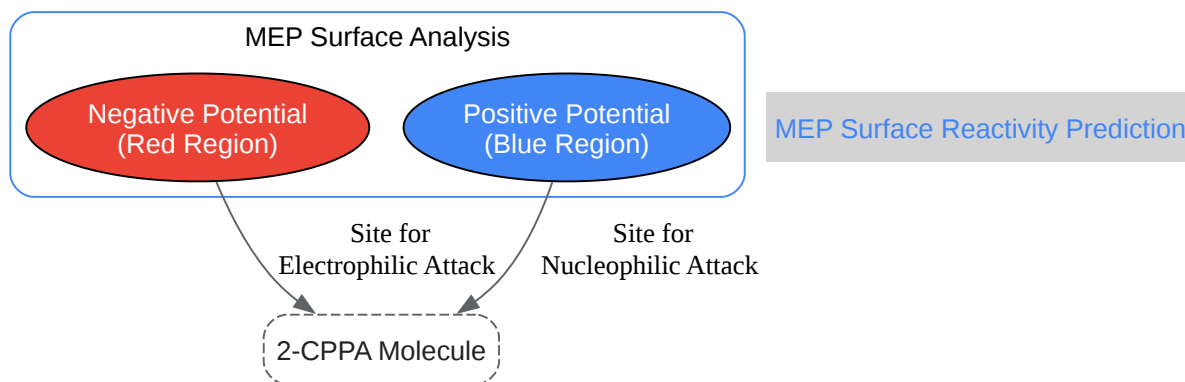
**Caption:** Relationship between HOMO, LUMO, and chemical reactivity.

## Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electronic density on the molecular surface, which is invaluable for predicting how a molecule will interact with other chemical species.[15] It visually identifies the electron-rich and electron-poor regions.

- **Negative Potential (Red/Yellow):** Regions of high electron density, indicating sites susceptible to electrophilic attack. For 2-CPPA, these are expected around the carbonyl oxygen and the nitrile nitrogen.[16]
- **Positive Potential (Blue):** Regions of low electron density (electron-poor), indicating sites for nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the carboxyl group.[17]

This analysis is critical in drug design for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.



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**Caption:** Predicting reactive sites using MEP analysis.

## Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the theoretical investigation of **3-(2-Cyanophenyl)propanoic acid**. By employing a validated DFT-based



protocol, researchers can obtain detailed insights into the molecule's geometric structure, vibrational characteristics, and electronic reactivity profile. The interpretation of HOMO-LUMO analysis and MEP maps provides predictive power for understanding the molecule's chemical behavior and potential as a precursor in drug development or materials science. This document serves not only as a specific guide for 2-CPPA but also as a transferable methodology for the computational characterization of other novel organic compounds.

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